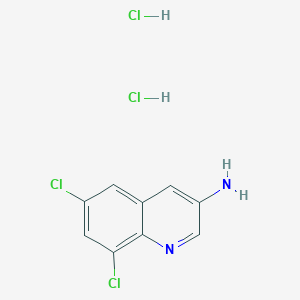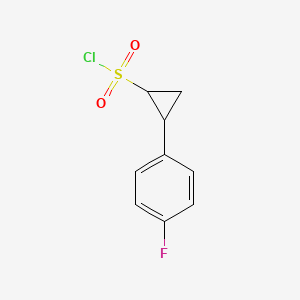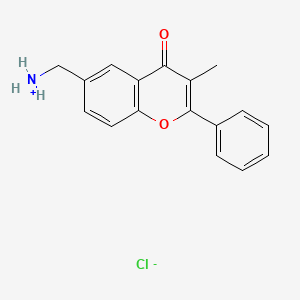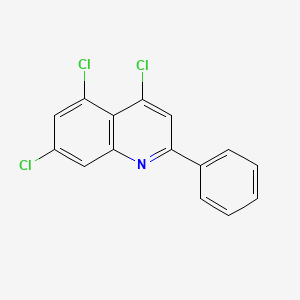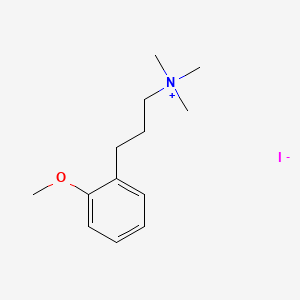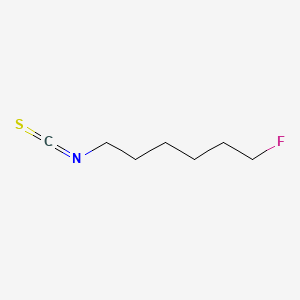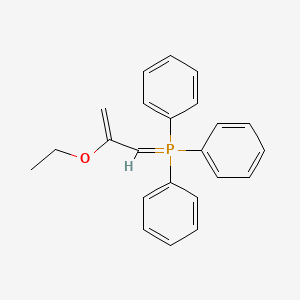
(2-Ethoxyprop-2-en-1-ylidene)(triphenyl)-lambda~5~-phosphane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Ethoxy-2-propenylidene)triphenylphosphorane is an organophosphorus compound with the molecular formula C23H23OP It is known for its unique structure, which includes a triphenylphosphorane core with an ethoxy and propenylidene group attached
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Ethoxy-2-propenylidene)triphenylphosphorane typically involves the reaction of triphenylphosphine with an appropriate alkylating agent. One common method includes the use of ethyl vinyl ether as the alkylating agent, which reacts with triphenylphosphine under controlled conditions to form the desired product. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
While specific industrial production methods for (2-Ethoxy-2-propenylidene)triphenylphosphorane are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity of the product.
化学反応の分析
Types of Reactions
(2-Ethoxy-2-propenylidene)triphenylphosphorane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The ethoxy and propenylidene groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphine oxides, while reduction results in phosphines.
科学的研究の応用
(2-Ethoxy-2-propenylidene)triphenylphosphorane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological systems.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (2-Ethoxy-2-propenylidene)triphenylphosphorane involves its ability to act as a nucleophile or electrophile in various chemical reactions. The molecular targets and pathways involved depend on the specific reaction and application. For example, in organic synthesis, it can form stable intermediates that facilitate the formation of new chemical bonds.
類似化合物との比較
Similar Compounds
Triphenylphosphine: A related compound with a similar triphenylphosphorane core but without the ethoxy and propenylidene groups.
(2-Methoxy-2-propenylidene)triphenylphosphorane: A similar compound with a methoxy group instead of an ethoxy group.
(2-Butoxy-2-propenylidene)triphenylphosphorane: Another related compound with a butoxy group.
Uniqueness
(2-Ethoxy-2-propenylidene)triphenylphosphorane is unique due to its specific functional groups, which confer distinct reactivity and properties compared to other triphenylphosphorane derivatives. This uniqueness makes it valuable for specific applications in synthesis and research.
特性
CAS番号 |
62639-98-9 |
|---|---|
分子式 |
C23H23OP |
分子量 |
346.4 g/mol |
IUPAC名 |
2-ethoxyprop-2-enylidene(triphenyl)-λ5-phosphane |
InChI |
InChI=1S/C23H23OP/c1-3-24-20(2)19-25(21-13-7-4-8-14-21,22-15-9-5-10-16-22)23-17-11-6-12-18-23/h4-19H,2-3H2,1H3 |
InChIキー |
CSBVTBMMUALAOW-UHFFFAOYSA-N |
正規SMILES |
CCOC(=C)C=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[2,2,2-Trifluoro-1-(trifluoromethyl)ethylidene]-5-bromopyridine-2-amine](/img/structure/B13747536.png)
